4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-7-9(11)8(2)13-10(12-7)14-5-3-4-6-14/h3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVVMXFVYXZNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4,6-Dimethylpyrimidine derivatives : These are often prepared via condensation reactions of β-dicarbonyl compounds with amidines or guanidines.
- 5-Amino substitution : Introduction of the amino group at the 5-position can be achieved by nucleophilic aromatic substitution or by employing amidine intermediates.
- Pyrrolidinyl substitution at position 2 : This is generally accomplished by nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., halogen) at the 2-position with pyrrolidine.
Representative Synthetic Route
A convergent synthesis pathway involves the following:
Synthesis of 4,6-dimethyl-2-chloropyrimidine-5-amine :
- Starting from 4,6-dimethylpyrimidine, chlorination at the 2-position is performed using reagents like POCl3 or other chlorinating agents under controlled conditions.
- Amination at the 5-position is introduced either before or after chlorination, depending on the substrate reactivity.
Nucleophilic substitution with pyrrolidine :
- The 2-chloro substituent is displaced by pyrrolidine under reflux in an appropriate solvent (e.g., ethanol, DMF) with or without a base, yielding this compound.
Purification and characterization :
- The crude product is purified by recrystallization or chromatography.
- Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination at C-2 | POCl3, reflux, 3-6 hours | 70-85 | Controlled temperature to avoid over-chlorination |
| Amination at C-5 | Ammonia or amine source, solvent (ethanol) | 65-80 | May be done before or after chlorination |
| Nucleophilic substitution | Pyrrolidine, solvent (DMF or EtOH), reflux | 75-90 | Base may be added to enhance substitution |
| Purification | Recrystallization or chromatography | - | Purity > 98% achievable |
Research Findings and Data
- The nucleophilic substitution step is critical for high yield and purity. Reaction temperature and solvent choice significantly affect the reaction rate and selectivity.
- Use of polar aprotic solvents like DMF or DMSO enhances the nucleophilicity of pyrrolidine, improving substitution efficiency.
- The chlorination step requires careful control to prevent side reactions, such as multiple chlorinations or degradation.
- The amino group at position 5 is stable under the reaction conditions for nucleophilic substitution, allowing for flexibility in the order of synthetic steps.
Alternative Synthetic Approaches
- Direct amination of 2,4,6-trichloropyrimidine : Sequential substitution of chlorine atoms by methyl groups and pyrrolidine can be employed, but requires selective control to avoid over-substitution.
- Use of amidine intermediates : Cyclization of amidines with nitriles bearing methyl substituents can form the pyrimidine ring with desired substitution patterns, followed by pyrrolidine substitution.
- Microwave-assisted synthesis : Accelerates reaction times for nucleophilic substitution and chlorination steps, improving overall efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Stepwise chlorination & amination + SNAr substitution | POCl3, ammonia, pyrrolidine | High selectivity, well-established | Requires careful temperature control | 70-90 |
| Direct substitution on trichloropyrimidine | 2,4,6-trichloropyrimidine, methyl sources, pyrrolidine | Fewer steps possible | Challenging selectivity | 60-80 |
| Amidine cyclization + substitution | Substituted nitriles, amidines, pyrrolidine | Flexible ring construction | More synthetic steps | 65-85 |
| Microwave-assisted SNAr | Same as stepwise but microwave conditions | Faster reaction times | Requires specialized equipment | 75-90 |
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines or other heterocyclic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine exhibit significant anticancer properties . These compounds can inhibit key enzymes involved in cancer progression. For instance, derivatives of pyrimidine have been shown to target kinases that play crucial roles in cellular signaling pathways associated with tumor growth and metastasis.
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been studied for its anti-inflammatory potential . The structural features enable it to interact with biological targets involved in inflammatory pathways, suggesting a dual role in treating cancer and inflammation.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide insights into binding affinities with proteins or nucleic acids.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Inhibition of Kinases : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Assays : In vitro assays revealed that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages.
Mechanism of Action
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine is similar to other pyrimidine derivatives, such as 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile and 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile. its unique structural features, such as the presence of the pyrimidin-5-amine core and specific substitution pattern, distinguish it from these compounds.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Chlorine vs. Methyl Groups : Chlorinated pyrimidines (e.g., 4,6-Dichloro-2-methylpyrimidin-5-amine) exhibit higher electrophilicity at C4/C6, enabling nucleophilic substitution reactions. This reactivity is exploited in synthesizing pharmaceuticals like moxonidine HCl . In contrast, methyl groups (e.g., in the target compound) enhance lipophilicity and metabolic stability, reducing susceptibility to oxidative degradation .
- Pyrrolidinyl Substituents : The pyrrolidinyl group (e.g., in 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine ) introduces a secondary amine, enabling hydrogen bonding and conformational flexibility. This can improve binding affinity to biological targets such as kinases or GPCRs.
Physicochemical Properties
- Melting Points : Chlorinated derivatives (e.g., 4,6-Dichloro-2-methylpyrimidin-5-amine) have higher melting points (159–161°C ) due to stronger intermolecular forces (halogen bonding), whereas methyl/pyrrolidinyl-substituted compounds likely exhibit lower melting points.
Key Research Findings and Contradictions
- Similarity Scores : N-(4,6-Dichloropyrimidin-5-yl)formamide (similarity score 0.91 ) shares functional group overlap (amine/formamide) but differs in core structure, illustrating limitations of computational similarity metrics.
Biological Activity
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features, including a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by empirical data and case studies.
Chemical Structure
The molecular structure of this compound consists of a pyrimidine ring with methyl substitutions at the 4th and 6th positions and a pyrrolidin-1-yl group at the 2-position. The chemical formula is with a molecular weight of 177.25 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various pyrrolidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrolidine derivative A | 3.12 | S. aureus |
| Pyrrolidine derivative B | 12.5 | E. coli |
| Control (Ciprofloxacin) | 2 | Both |
Antiviral Properties
The antiviral potential of pyrimidine derivatives has been explored in various studies. While specific data on this compound is limited, related compounds have shown efficacy against viral infections. For instance, certain pyrimidine-based compounds have demonstrated inhibitory effects on viral replication mechanisms, making them candidates for further investigation in antiviral drug development .
Anticancer Potential
The compound's structural similarities to known kinase inhibitors suggest potential anticancer activity. Research into related pyrimidine derivatives has indicated that they can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy . In vitro studies have shown that modifications to the pyrimidine structure can enhance metabolic stability and biological potency.
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| GSK-3β Inhibitor A | 480 | GSK-3β |
| GSK-3β Inhibitor B | 360 | GSK-3β |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrimidine derivatives for their biological activity against cancer cell lines. The study found that modifications at the N-position significantly affected both potency and selectivity for cancer cells over normal cells. This highlights the importance of structural optimization in enhancing the therapeutic potential of compounds like this compound.
Q & A
Q. What are the optimal synthetic routes for 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine, and how can reaction conditions be optimized to improve yield?
A common approach involves substituting chloro or hydroxyl groups on pyrimidine intermediates with pyrrolidine. For example, 4,6-dichloropyrimidine derivatives (e.g., B6 in ) are synthesized via nucleophilic substitution, achieving yields up to 81% under controlled conditions . Optimization strategies include:
- Temperature control : Reactions at 159–161°C minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
- Catalyst screening : Base catalysts (e.g., K₂CO₃) improve substitution efficiency.
Factorial design () can systematically test variables like temperature, solvent, and stoichiometry to optimize yield.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- ¹H NMR : Look for pyrrolidine protons (δ ~2.9–3.5 ppm, multiplet) and NH₂ signals (δ ~7.5 ppm, broad singlet) .
- ¹³C NMR : Pyrimidine carbons appear at δ ~160 ppm (C-4/C-6), with pyrrolidine carbons at δ ~19–80 ppm .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 201/203 for dichloropyrimidine analogs) confirm molecular weight . Discrepancies in isotopic patterns (e.g., Cl vs. CH₃ groups) help distinguish substituents.
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : High-purity solids (e.g., B6 , m.p. 159–161°C) are obtained via solvent pairs like DMSO/water .
- HPLC : For trace impurities, reverse-phase C18 columns with acetonitrile/water mobile phases are effective.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity at the pyrimidine ring. ICReDD’s reaction path search methods () integrate quantum chemistry to model substitution mechanisms.
- Molecular docking : Screen against target proteins (e.g., kinases) using pyrrolidine’s conformational flexibility to optimize binding interactions .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?
- Validation workflow :
- Cross-check experimental NMR shifts () with DFT-calculated chemical shifts.
- Adjust computational parameters (solvent model, basis set) to match experimental conditions.
- Use dynamic NMR to detect tautomerism or rotameric equilibria that cause signal splitting .
Q. What strategies are effective for designing derivatives with enhanced stability or solubility?
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamics (ΔH, ΔS).
- X-ray crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., hydrogen bonds with pyrrolidine) .
- Kinetic assays : Monitor enzyme inhibition using fluorogenic substrates ().
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
